4-Acetaminophen-d3 Sulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

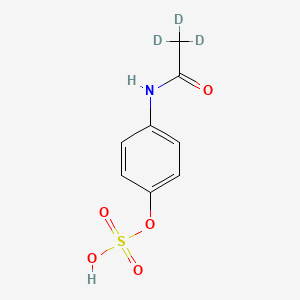

IUPAC Name |

[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670070 |

Source

|

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-78-8 |

Source

|

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of 4-Acetaminophen-d3 Sulfate in Bioanalytical Research

Introduction

Acetaminophen (APAP), known internationally as paracetamol, stands as one of the most widely used analgesic and antipyretic agents globally.[1][2] Its therapeutic efficacy is well-established; however, the narrow window between therapeutic and toxic doses necessitates a profound understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[2][3] The biotransformation of acetaminophen occurs primarily in the liver, where it undergoes extensive phase II metabolism through glucuronidation and sulfation, producing inactive metabolites that are excreted in the urine.[1][4][5]

The sulfated conjugate, 4-acetaminophen sulfate, is a major metabolite, accounting for 30-44% of a therapeutic dose.[6] Consequently, the accurate quantification of this metabolite in biological matrices is paramount for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for toxicological assessments where metabolic pathways may become saturated.[3]

This technical guide provides an in-depth exploration of 4-Acetaminophen-d3 Sulfate, a stable isotope-labeled (SIL) analog of the primary metabolite. We will detail its critical role as an internal standard in modern bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for quantifying acetaminophen metabolism.

Section 1: The Foundational Role of Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis is a discipline of measurement, and the reliability of those measurements is non-negotiable. Biological matrices such as plasma, urine, or tissue homogenates are inherently complex and variable. This variability can be introduced at multiple stages of an analytical workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.

An internal standard (IS) is a compound added at a known, constant concentration to every sample, including calibration standards, quality controls (QCs), and study samples, before any processing occurs.[7][8] Its purpose is to normalize the analytical response of the target analyte, correcting for procedural inconsistencies. The fundamental principle is that any physical or chemical loss or variation experienced by the analyte during the analytical process will be mirrored by the internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structurally similar analog compounds can be used, the preferred choice in modern LC-MS/MS is a stable isotope-labeled version of the analyte itself.[9] this compound is a SIL IS for the endogenous metabolite 4-Acetaminophen Sulfate. The incorporation of deuterium (³H or D), a heavy, non-radioactive isotope of hydrogen, results in a compound with a higher mass but nearly identical physicochemical properties to the analyte of interest.[10]

The advantages of this approach are manifold:

-

Co-elution: The SIL IS and the analyte exhibit virtually identical chromatographic retention times, ensuring they experience the same matrix effects at the point of elution and ionization.

-

Similar Extraction Recovery: Having the same core structure ensures the IS and analyte behave almost identically during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Equivalent Ionization Efficiency: Both compounds ionize with similar efficiency in the mass spectrometer source, making the IS an excellent proxy for variations in instrument response.

The U.S. Food and Drug Administration (FDA) recognizes the value of SIL internal standards in its guidance for bioanalytical method validation, as they are key to ensuring the accuracy and precision of the data submitted for regulatory review.[7][11][12]

Section 2: The Metabolic Context: Acetaminophen Sulfation Pathway

To appreciate the application of this compound, one must first understand the metabolic pathway it helps to quantify. After oral administration, acetaminophen is rapidly absorbed and metabolized, primarily in the liver.[5][6]

-

Glucuronidation (50-70%): The primary metabolic route, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates acetaminophen with glucuronic acid.[1][6]

-

Sulfation (25-35%): Catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1, this pathway conjugates acetaminophen with a sulfo group to form 4-acetaminophen sulfate.[1][4] This pathway is highly efficient but can be saturated at supratherapeutic doses.[3][6]

-

Oxidation (5-15%): A minor fraction of acetaminophen is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen toward the oxidative pathway.[3][5] The resulting excess NAPQI depletes GSH stores, leading to hepatocellular injury.[2]

Measuring the formation of acetaminophen sulfate is therefore critical for evaluating the primary, non-toxic clearance pathways of the drug.

Section 3: Core Application of this compound in LC-MS/MS

The definitive application of this compound is as an internal standard for the quantification of its non-labeled counterpart, 4-Acetaminophen Sulfate, in biological samples.[10][13][14] The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In MRM, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is selected in the third quadrupole. This precursor → product ion transition is highly specific and selective for the target molecule.

Because this compound is three daltons heavier than the analyte, it has a distinct precursor ion mass. Its fragmentation pattern is similar, often yielding a product ion that is also three daltons heavier. This mass difference allows the instrument to monitor transitions for both the analyte and the IS simultaneously in the same chromatographic run.

| Parameter | Analyte: 4-Acetaminophen Sulfate | Internal Standard: this compound | Causality and Rationale |

| Chemical Formula | C₈H₉NO₅S | C₈H₆D₃NO₅S | The three deuterium atoms on the acetyl group increase the mass without significantly altering chemical properties.[14][15] |

| Molecular Weight | ~231.23 g/mol | ~234.24 g/mol | Mass difference is the basis for MS detection and differentiation.[14] |

| Ionization Mode | Negative ESI | Negative ESI | The sulfate group is acidic and readily deprotonates to form a negative ion [M-H]⁻, providing high sensitivity. |

| Precursor Ion (Q1) | m/z 230.0 | m/z 233.0 | Represents the deprotonated molecule [M-H]⁻. The +3 shift for the IS is due to the deuterium atoms. |

| Product Ion (Q3) | m/z 150.0 | m/z 150.0 or 153.0 | A common fragment is the loss of the sulfo group (SO₃). The fragment could be the same (m/z 150.0) if deuterium is not on the fragment, or different (m/z 153.0) if it is. The most stable and intense fragment is chosen. |

| MRM Transition | 230.0 → 150.0 | 233.0 → 150.0 (or 153.0) | This specific transition provides high selectivity, filtering out noise from other matrix components. |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The product ion shown is illustrative.

Section 4: Field-Proven Methodology: A Validated Bioanalytical Workflow

This section outlines a typical, robust protocol for the quantification of 4-Acetaminophen Sulfate in human plasma. This workflow is designed for high-throughput analysis while maintaining the highest standards of data integrity.

Reagents and Materials

-

Analytes: 4-Acetaminophen Sulfate (analyte), this compound (IS).

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

-

Matrix: Drug-free human plasma.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to create a series of working solutions for spiking calibration curve standards and QCs.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration that yields a robust signal in the MS. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This method is selected for its speed and efficiency, making it suitable for high-throughput analysis.

-

Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

-

Spike IS: Add 200 µL of the IS Working Solution (in acetonitrile) to each tube. For "blank" samples used to assess matrix interference, add 200 µL of acetonitrile without the IS.

-

Precipitate: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Chromatographic Conditions (Example)

The goal is to achieve a sharp, symmetrical peak for the polar sulfate metabolite, separating it from the injection front and other potential interferences.

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.0 min: 5% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-3.0 min: 95% to 5% B

-

3.0-4.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

Mass Spectrometric Detection

Parameters are optimized to maximize the signal for the specific MRM transitions of both the analyte and the internal standard.

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

Ion Spray Voltage: -4500 V

-

Source Temperature: 500°C

-

MRM Transitions: As defined in the table in Section 3.

-

Dwell Time: 100 ms per transition

Section 5: Data Interpretation & System Validation

The output from the LC-MS/MS is a chromatogram showing signal intensity versus time. The instrument software integrates the area under the peak for both the analyte and the IS.

-

Calculate Peak Area Ratio (PAR): For every injection, the PAR is calculated: PAR = (Peak Area of Analyte) / (Peak Area of IS)

-

Construct Calibration Curve: For the calibration standards (known concentrations of analyte spiked into blank matrix), a curve is generated by plotting the PAR against the nominal concentration of the analyte. A linear regression with a 1/x² weighting is typically applied.

-

Quantify Unknowns: The PAR for the QC and unknown study samples is then used to back-calculate their concentrations from the regression equation of the calibration curve.

The entire method must be validated according to regulatory guidelines to ensure its performance.[11][12] This involves assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), stability of the analyte in the matrix under various conditions, and matrix effects. The consistent response of the this compound internal standard across all samples is a key diagnostic for the health and reliability of the assay.[7]

Conclusion

This compound is not merely a chemical reagent; it is an enabling tool for precision and confidence in bioanalytical science. By serving as an ideal internal standard, it allows researchers to correct for the inherent variability of complex sample analysis, thereby generating highly accurate and reliable data on the disposition of a major acetaminophen metabolite. Its use is fundamental to pharmacokinetic modeling, drug-drug interaction studies, and toxicological investigations, ultimately contributing to the safer and more effective use of one of the world's most common medicines.

References

-

PubChem. Acetaminophen Metabolism Pathway. National Center for Biotechnology Information.

-

Ghodke, Y., Anderson, K. E., & Court, M. H. (Year not available). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics.

-

Wikipedia. Paracetamol.

-

ClinPGx. Acetaminophen Pathway (therapeutic doses), Pharmacokinetics.

-

ClinPGx. Acetaminophen Pathway (toxic doses), Pharmacokinetics.

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

-

Levy, G., Khanna, N. N., Soda, D. M., Tsuzuki, O., & Stern, L. (1975). Pharmacokinetics of acetaminophen in the human neonate: formation of acetaminophen glucuronide and sulfate in relation to plasma bilirubin concentration and D-glucaric acid excretion. Pediatrics.

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.

-

Semantic Scholar. Pharmacokinetics of acetaminophen in the human neonate: formation of acetaminophen glucuronide and sulfate in relation to plasma bilirubin concentration and D-glucaric acid excretion.

-

Ghlichloo, I., & Gerriets, V. (2024). Acetaminophen. In StatPearls. StatPearls Publishing.

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.

-

Ankit, C., et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Chromatography & Separation Techniques.

-

MedChemExpress. 4-Acetaminophen sulfate-d3.

-

Wu, S. T., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis.

-

Kij, A., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules.

-

MedChemExpress. 4-Acetaminophen sulfate-d3 potassium.

-

El-Kimary, E. I., et al. (2025). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. Scientific Reports.

-

Sree, G. S., et al. (2017). Bioanalytical Method Development and Validation for Simultaneous Estimation of Paracetamol and Cefixime by using RP-HPLC in Rabbit Plasma. Oriental Journal of Chemistry.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Santa Cruz Biotechnology, Inc. This compound (Chinese).

-

CymitQuimica. This compound.

-

Ganea, M. M., et al. (2013). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science.

-

Longdom Publishing. A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood.

-

de Wildt, S. N., et al. (2012). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

-

BenchChem. (2025). Application Note: Quantitative Analysis of Acetaminophen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.

-

Deng, P., et al. (2025). Simultaneous Lc–MS/MS Quantitation of Acetaminophen And Its Glucuronide And Sulfate Metabolites in Human Dried Blood Spot Samples Collected By Subjects in A Pilot Clinical Study. Bioanalysis.

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. fda.gov [fda.gov]

- 8. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scbt.com [scbt.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Acetaminophen-d3 Sulfate

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 4-Acetaminophen-d3 Sulfate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the preparation and quality control of isotopically labeled metabolites for use in pharmacokinetic and metabolic studies. This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale for the procedural choices, ensuring a robust and reproducible outcome.

Introduction: The Significance of Isotopically Labeled Metabolites

This compound is the deuterated form of a major phase II metabolite of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic. The incorporation of stable isotopes, such as deuterium, into drug molecules and their metabolites is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[1] These labeled compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry, enabling precise tracking and differentiation from their endogenous counterparts.[1] The strategic placement of the deuterium atoms on the acetyl methyl group in 4-Acetaminophen-d3 provides a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal tracer.

This guide will detail a reliable synthetic pathway to this compound, beginning with the preparation of the deuterated precursor, 4-Acetaminophen-d3, followed by the critical sulfation step. Furthermore, it will establish a rigorous analytical workflow for the confirmation of its chemical structure and, crucially, the determination of its isotopic purity.

Part 1: Synthesis of this compound

The synthesis is a two-step process. First, the deuterated precursor, 4-Acetaminophen-d3, is synthesized by acetylating 4-aminophenol with deuterated acetic anhydride. The second, more nuanced step, is the sulfation of the phenolic hydroxyl group of 4-Acetaminophen-d3.

Step 1: Synthesis of 4-Acetaminophen-d3

The foundational reaction for producing acetaminophen is the acylation of 4-aminophenol.[2][3] To introduce the deuterium label onto the acetyl group, we employ acetic anhydride-d6.

Reaction Causality: The lone pair of electrons on the nitrogen atom of the amino group of 4-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride-d6. This nucleophilic acyl substitution reaction leads to the formation of an amide bond, yielding 4-Acetaminophen-d3 and deuterated acetic acid as a byproduct. The reaction is typically carried out in an aqueous medium, and the product's limited solubility in cold water facilitates its isolation.[3]

-

Dissolution of Starting Material: In a round-bottom flask, suspend 4-aminophenol in deionized water.

-

Acetylation: While stirring, add a stoichiometric equivalent of acetic anhydride-d6 to the suspension.

-

Reaction: Gently heat the mixture to approximately 80-90°C with continuous stirring for 30-60 minutes to ensure complete reaction.

-

Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of the 4-Acetaminophen-d3 product.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with cold deionized water to remove unreacted starting materials and the acetic acid-d4 byproduct.

-

Drying: Dry the purified 4-Acetaminophen-d3 under vacuum.

Step 2: Sulfation of 4-Acetaminophen-d3 to Yield this compound

The sulfation of a phenolic hydroxyl group to form an aryl sulfate is a critical transformation. While this occurs enzymatically in vivo, a robust chemical synthesis is required for laboratory-scale production. A common and effective method for the sulfation of phenols is the use of a sulfur trioxide-pyridine complex.[4][5] This reagent is milder and more selective than concentrated sulfuric acid, which can lead to unwanted side reactions.[4]

Reaction Causality: The sulfur trioxide-pyridine complex serves as an electrophilic source of SO3. The lone pair of electrons on the oxygen of the phenolic hydroxyl group of 4-Acetaminophen-d3 attacks the sulfur atom of the complex. Pyridine acts as a base to neutralize the proton released from the hydroxyl group, facilitating the formation of the sulfate ester. The resulting product is typically isolated as a more stable salt, such as the potassium or sodium salt.[5]

-

Dissolution: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the synthesized 4-Acetaminophen-d3 in anhydrous pyridine.

-

Sulfation Reaction: Cool the solution in an ice bath. Add the sulfur trioxide-pyridine complex portion-wise, maintaining a low temperature to control the reaction's exothermicity.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

-

Quenching and Neutralization: Carefully quench the reaction by the slow addition of cold deionized water. Neutralize the mixture to a pH of approximately 7 using a suitable base, such as a potassium hydroxide solution.[5]

-

Purification: The resulting aryl sulfate salt is highly polar. Purification can be achieved by precipitation from the aqueous solution by adding a less polar organic solvent, such as ethanol or diethyl ether.[4][5]

-

Isolation and Drying: Collect the precipitated this compound salt by vacuum filtration, wash with the organic solvent used for precipitation, and dry under vacuum.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Part 2: Characterization and Isotopic Purity Assessment

A self-validating protocol demands rigorous characterization of the final product to confirm its identity, purity, and, most importantly, isotopic enrichment. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive analytical toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will confirm the overall structure. Key features to observe include the aromatic protons of the phenyl ring and the absence of the signal corresponding to the acetyl methyl protons, which have been replaced by deuterium. The integration of the remaining proton signals should be consistent with the proposed structure.

-

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, showing the expected number of carbon signals for the molecule. The signal for the deuterated methyl carbon will be a triplet due to coupling with deuterium (spin I=1).

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm its location in the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the isotopic purity of the synthesized compound.

Methodology: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the high-resolution mass spectrum is acquired. The isotopic distribution of the molecular ion is then analyzed.

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the molecular ion. The most abundant peak will be that of the desired d3-labeled compound. The presence of a peak at a mass 3 Da lower (the d0 compound) and other isotopologues will allow for the calculation of the isotopic purity. The isotopic purity is calculated as the percentage of the d3-labeled species relative to the sum of all isotopologues.

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| This compound | C₈H₆D₃NO₅S | 234.03897 |

| 4-Acetaminophen Sulfate (unlabeled) | C₈H₉NO₅S | 231.02014 |

Table 1: Theoretical exact masses of this compound and its unlabeled counterpart.[6][7]

Visualizing the Analytical Workflow

Caption: Analytical workflow for product characterization.

Conclusion

This guide has outlined a robust and well-rationalized approach to the synthesis and characterization of this compound. By understanding the chemical principles behind each step and employing a comprehensive analytical strategy, researchers can confidently produce and validate this critical tool for advanced metabolic research. The self-validating nature of the described protocols, grounded in established chemical transformations and rigorous analytical techniques, ensures the generation of high-quality, isotopically pure material essential for the integrity of subsequent scientific investigations.

References

- Myers, J. K., & Widlanski, T. S. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Organic Letters, 6(2), 209–212.

-

National Center for Biotechnology Information. (n.d.). Acetaminophen sulfate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (2013). Paracetamol sulfate (HMDB0059911). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. PubMed. Retrieved from [Link]

-

Shanbhag, A. (n.d.). Synthesis of Acetaminophen. Retrieved from [Link]

-

University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rene.souty.free.fr [rene.souty.free.fr]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C8H9NO5S | CID 45358903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetaminophen sulfate | C8H9NO5S | CID 83939 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indispensable Role of 4-Acetaminophen-d3 Sulfate in Modern Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Parent Compound

In the realm of pharmaceutical sciences, understanding a drug's journey through the body is as crucial as understanding its primary mechanism of action. Acetaminophen (APAP), one of the most widely used analgesics and antipyretics globally, presents a classic case study in the importance of metabolic profiling.[1][2] While the parent drug exerts the desired therapeutic effects, its metabolites dictate the narrative of safety, efficacy, and duration of action. This guide delves into the bioanalytical cornerstone that enables precise and trustworthy quantification of one of its key metabolites: 4-Acetaminophen-d3 Sulfate. We will explore the metabolic landscape of acetaminophen, the rationale for employing a stable isotope-labeled internal standard, and the practical application of this critical reagent in a research and development setting.

The Metabolic Fate of Acetaminophen: A Tale of Two Pathways

Upon administration, acetaminophen is extensively metabolized, primarily in the liver, with less than 5% excreted unchanged.[3][4] The metabolic process is a balance between detoxification and, at high doses, toxification.

Major Metabolic Pathways:

-

Glucuronidation: This is the predominant pathway, accounting for approximately 45-55% of acetaminophen metabolism. The UDP-glucuronosyltransferase (UGT) family of enzymes conjugates acetaminophen with glucuronic acid, forming the non-toxic acetaminophen-glucuronide.[5][6]

-

Sulfation: Accounting for 30-44% of metabolism at therapeutic doses, the sulfotransferase (SULT) enzymes (primarily SULT1A1, SULT1A3/4) conjugate acetaminophen with a sulfo group to form acetaminophen sulfate (APAP-S), another non-toxic, water-soluble metabolite readily excreted in the urine.[3][7] This pathway is highly efficient but can become saturated at supratherapeutic doses.[3][8]

Minor (Toxification) Pathway:

-

Oxidation: A small fraction (5-15%) of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, during an overdose, the sulfation and glucuronidation pathways become saturated, shunting more acetaminophen towards the CYP450 pathway.[8][9] The resulting excess NAPQI depletes hepatic GSH stores, leading to covalent binding to cellular proteins, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8][10]

The critical balance between these pathways underscores the importance of accurately quantifying not just the parent drug but also its major metabolites like acetaminophen sulfate. This data is vital for pharmacokinetic (PK) studies, toxicological risk assessments, and understanding drug-drug interactions.

Caption: Metabolic pathways of Acetaminophen (APAP).

The Analytical Imperative: Why a Deuterated Internal Standard is Essential

Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for measuring drug and metabolite concentrations in complex biological matrices like plasma or urine.[11][12] However, the journey from sample collection to final concentration value is fraught with potential for variability. Ion suppression or enhancement from matrix components, inconsistencies in sample extraction, and instrument drift can all introduce significant error.[13]

To counteract these variables, an internal standard (IS) is incorporated into every sample. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[14] This is where stable isotope-labeled (SIL) compounds, such as this compound, become indispensable.[15][16]

Causality Behind the Choice:

-

Physicochemical Equivalence: this compound is chemically identical to the endogenous metabolite, Acetaminophen Sulfate, except for the replacement of three hydrogen atoms with deuterium on the acetyl group.[17][18] This minimal change does not significantly alter properties like polarity, pKa, or solubility.

-

Co-elution: Because its physicochemical properties are nearly identical, the deuterated standard co-elutes with the non-labeled analyte during chromatographic separation.[19] This ensures that both compounds experience the same matrix effects and ionization conditions at the precise moment they enter the mass spectrometer.

-

Mass Differentiation: The mass difference (3 Daltons) allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently.[]

By measuring the ratio of the analyte's response to the internal standard's response, we can correct for any variations that occurred during sample processing and analysis, leading to highly accurate and precise quantification.[13][19]

Technical Application: A Validated LC-MS/MS Workflow

The following protocol represents a robust, field-proven methodology for the simultaneous quantification of Acetaminophen Sulfate (APAP-S) using this compound (APAP-S-d3) as an internal standard. This method is adapted from established procedures for analyzing acetaminophen and its metabolites.[10][21][22]

Sample Preparation: Protein Precipitation

This is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Step-by-Step Protocol:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibration standard, quality control, or unknown).

-

Internal Standard Spiking: Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL).

-

Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.

Caption: Bioanalytical sample preparation workflow.

LC-MS/MS Conditions

Chromatographic separation is crucial for resolving the analyte from other matrix components, while tandem mass spectrometry provides the required selectivity and sensitivity for detection.

| Parameter | Typical Value |

| LC System | U(H)PLC System |

| Column | Reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, <3 µm)[22][23] |

| Mobile Phase A | Water with 0.1% Formic Acid[24] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[21] |

| Gradient | A gradient elution is typically used to ensure good peak shape and separation. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), often in Negative mode for sulfate conjugates.[10] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry: Data Acquisition

The mass spectrometer is set to specifically monitor the transition of a precursor ion to a product ion for both the analyte and the internal standard. This highly selective process (MRM) minimizes background noise and ensures confident identification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acetaminophen Sulfate (APAP-S) | 230.0 | 150.0 | Negative ESI |

| This compound (IS) | 233.0 | 153.0 | Negative ESI |

| Acetaminophen (APAP) | 152.1 | 110.0 | Positive ESI[23] |

| Acetaminophen-d4 (IS for APAP) | 156.1 | 114.1 | Positive ESI[23] |

| Note: Analysis of APAP and APAP-S may require separate runs or polarity switching methods due to optimal ionization in different modes.[10] |

Self-Validating Systems: Ensuring Trustworthiness

A protocol's value is defined by its reproducibility and accuracy. A self-validating system incorporates checks and balances to ensure data integrity.

-

Calibration Curve: A series of standards with known concentrations of APAP-S are prepared in the same biological matrix (e.g., drug-free plasma) and processed alongside the unknown samples. The response ratio (Analyte Area / IS Area) is plotted against concentration to generate a regression curve. The concentration of unknown samples is then interpolated from this curve.[22]

-

Quality Controls (QCs): Samples with low, medium, and high concentrations of the analyte are run with each batch of unknown samples. The calculated concentrations of these QCs must fall within a pre-defined range of accuracy and precision (e.g., ±15%) for the analytical run to be accepted.[24]

-

Internal Standard Response Monitoring: The absolute peak area of this compound should be consistent across all samples in a run. Significant deviation in a particular sample may indicate a problem with the extraction or a severe matrix effect, warranting further investigation of that sample's result.

Conclusion: A Critical Tool for Drug Development

This compound is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable bioanalytical data. By mimicking the behavior of its endogenous counterpart, it allows researchers to navigate the complexities of biological matrices and instrumental variability. The accurate quantification of acetaminophen sulfate is fundamental to building comprehensive pharmacokinetic profiles, assessing the dose-dependency of metabolic pathways, and ultimately, ensuring the safe and effective development of new and existing therapies. The principles and protocols outlined in this guide provide a framework for the robust application of this essential internal standard in any modern research laboratory.

References

-

PubChem. (n.d.). Acetaminophen Metabolism Pathway. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. PharmGKB. Retrieved from [Link][3]

-

Mazaleuskaya, L. L., Sangkuhl, K., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 25(8), 416–426. Retrieved from [Link][4]

-

Duke University. (n.d.). Acetaminophen – metabolism. Sites@Duke Express. Retrieved from [Link][8]

-

International Journal of Pharmacy and Technology. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link][19]

-

The Small Molecule Pathway Database. (2013). Acetaminophen Metabolism Pathway. SMPDB. Retrieved from [Link][6]

-

de Vries, S. T., de Klerk, D. J., O'Connor, D., van der Nagel, B. H., & van der Werf, T. S. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 39(2), 167–174. Retrieved from [Link][11]

-

Kemp, M. L., Fisher, A., & Kalgutkar, A. S. (2019). The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. Journal of Analytical Toxicology, 43(8), 624–633. Retrieved from [Link][10]

-

van der Marel, C. D., van der Nagel, B. C., & van den Heuvel, J. J. (2017). Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. Therapeutic Drug Monitoring, 39(2), 159–166. Retrieved from [Link][21]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][13]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][15]

-

Gicquel, T., Aubert, J., Lepage, S., Fromenty, B., & Morel, I. (2013). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 37(2), 86–93. Retrieved from [Link][25]

-

Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 58(7), 1168–1170. Retrieved from [Link][26]

-

Gicquel, T., Aubert, J., Lepage, S., Fromenty, B., & Morel, I. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(2), 86-93. Retrieved from [Link][22]

-

Gicquel, T., Aubert, J., Lepage, S., Fromenty, B., & Morel, I. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(2), 86-93. Retrieved from [Link][2]

-

Montaseri, H., & Forbes, P. B. C. (2018). Analytical techniques for the determination of acetaminophen: A review. TrAC Trends in Analytical Chemistry, 108, 122–134. Retrieved from [Link][12]

-

Løvås, K., & Møller, P. (2020). Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring. ChemRxiv. Retrieved from [Link][27]

-

Kjir, M. H., Nielsen, M. K., & Christrup, L. L. (2014). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 309–315. Retrieved from [Link][23]

-

Riches, Z., & Coughtrie, M. W. (2009). Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis. Xenobiotica, 39(1), 1–8. Retrieved from [Link][7]

-

PharmGKB. (n.d.). Acetaminophen Pathway (toxic doses), Pharmacokinetics. Retrieved from [Link][9]

-

Imoto, S., Miyamori, D., & Kudo, K. (2019). An ultra-rapid drug screening method for acetaminophen in blood serum based on probe electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 526–530. Retrieved from [Link][28]

-

Al-Asmari, A. I., Al-Zahrani, A. A., & Al-Shakliah, N. S. (2016). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Clinical & Diagnostic Research, 10(11), FC01–FC05. Retrieved from [Link][24]

-

University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link][29]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][30]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][31]

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetaminophen – metabolism [sites.duke.edu]

- 9. ClinPGx [clinpgx.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical techniques for the determination of acetaminophen: A review [ouci.dntb.gov.ua]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scbt.com [scbt.com]

- 18. This compound | CymitQuimica [cymitquimica.com]

- 19. texilajournal.com [texilajournal.com]

- 21. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. longdom.org [longdom.org]

- 25. [PDF] Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. An ultra-rapid drug screening method for acetaminophen in blood serum based on probe electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. uwaterloo.ca [uwaterloo.ca]

- 30. This compound | C8H9NO5S | CID 45358903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to 4-Acetaminophen-d3 Sulfate for Laboratory Applications

This guide provides an in-depth technical overview of 4-Acetaminophen-d3 Sulfate, a critical analytical standard for researchers, scientists, and drug development professionals. It covers the selection of commercial suppliers, interpretation of quality documentation, and practical laboratory applications, with a focus on its use as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is the deuterated form of acetaminophen sulfate, a major metabolite of the widely used analgesic and antipyretic drug, acetaminophen (also known as paracetamol). The incorporation of three deuterium atoms (d3) on the acetyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of acetaminophen and its metabolites in biological matrices. Its use is crucial for accurate and precise measurements in pharmacokinetic, toxicokinetic, and drug metabolism studies.[1]

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. They co-elute chromatographically with the unlabeled analyte and experience similar ionization efficiency and matrix effects, allowing for reliable correction of analytical variability.

Selecting a Commercial Supplier: A Critical First Step

The quality of your analytical standard directly impacts the reliability of your research data. Therefore, careful selection of a commercial supplier is paramount. The following table provides a comparative overview of several reputable suppliers of this compound.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Toronto Research Chemicals (TRC) | This compound | 1020718-78-8 | Typically >98% | Part of LGC Standards, provides a detailed Certificate of Analysis. |

| Santa Cruz Biotechnology, Inc. | This compound | 1020718-78-8 | Not specified, for research use only | Offers various pack sizes. |

| MedChemExpress | This compound | 1020718-78-8 | Not specified, for research use only | Provides product data sheets. |

| CymitQuimica | This compound | 1020718-78-8 | Not specified, for research use only | States product is a white to off-white solid.[2] |

| Pharmaffiliates | This compound | 1020718-78-8 | Not specified | Also offers the potassium salt form.[3][4] |

Key Considerations When Choosing a Supplier:

-

Purity and Isotopic Enrichment: Look for suppliers that provide high-purity material (typically ≥98%) with high isotopic enrichment (≥98% d3). This information should be clearly stated on the Certificate of Analysis.

-

Certificate of Analysis (CofA): A comprehensive CofA is non-negotiable. It should detail the product's identity, purity (by methods like HPLC or qNMR), isotopic enrichment (by mass spectrometry), and any residual solvents or impurities.

-

Traceability and Certification: Suppliers with certifications such as ISO 9001 demonstrate a commitment to quality management systems.[2]

-

Technical Support: Reputable suppliers offer technical support to answer questions about their products' specifications and applications.

-

Availability and Lead Times: Consider the supplier's stock status and delivery times to ensure your research timelines are met.

Decoding the Certificate of Analysis (CofA)

The Certificate of Analysis is a critical document that attests to the quality of the analytical standard. Understanding its components is essential for ensuring the validity of your experimental results.

A typical CofA will include:

-

Product Information: Name, catalog number, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., white solid).

-

Analytical Data:

-

Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Identity: Confirmed by techniques like ¹H-NMR, Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared Spectroscopy (FT-IR).

-

Isotopic Purity: The percentage of the deuterated form versus any unlabeled or lesser-labeled species, determined by MS.

-

-

Storage Conditions: Recommended temperature for long-term storage to maintain stability.

The Role of this compound in Acetaminophen Metabolism Studies

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione. Understanding these pathways is crucial in toxicology and drug development.

This compound serves as an invaluable tool to accurately quantify the formation of the sulfate conjugate, providing critical data for pharmacokinetic modeling and toxicological assessments.

Experimental Protocol: Quantification of Acetaminophen and its Sulfate Metabolite in Plasma using LC-MS/MS

This section provides a general workflow for the simultaneous quantification of acetaminophen and acetaminophen sulfate in human plasma using this compound as an internal standard.

Materials:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetaminophen and Acetaminophen Sulfate analytical standards

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plate

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Workflow:

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of acetaminophen, acetaminophen sulfate, and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

-

Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into the plasma to create calibration standards and quality control (QC) samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

Vortex the plate for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at approximately 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient should be optimized to achieve baseline separation of acetaminophen and acetaminophen sulfate.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on which provides better sensitivity for the analytes.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and the internal standard. Example MRM transitions are provided below (these should be optimized on your specific instrument):

-

Acetaminophen: m/z 152.1 -> 110.1

-

Acetaminophen Sulfate: m/z 232.0 -> 152.0 (in negative mode)

-

This compound: m/z 235.0 -> 155.0 (in negative mode)

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Proper Storage and Handling of Deuterated Standards

To ensure the integrity and longevity of your this compound standard, adhere to the following best practices:

-

Storage: Store the neat (solid) material at the temperature recommended by the supplier, typically -20°C, in a desiccator to protect from moisture.

-

Handling:

-

Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to degradation or inaccurate weighing.

-

Handle the material in a controlled environment with low humidity.

-

For the preparation of stock solutions, use high-purity, anhydrous solvents.

-

-

Solution Stability: Once in solution, store stock and working solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and degradation. Periodically check the stability of the solutions.

Conclusion

This compound is an indispensable tool for accurate and reliable quantification of acetaminophen and its sulfate metabolite in biological samples. By carefully selecting a reputable supplier, understanding the information provided in the Certificate of Analysis, and following validated analytical protocols, researchers can ensure the generation of high-quality data to support their drug development and toxicological studies.

References

-

Oza Lab. 4-Acetaminophen sulfate-d3. [Link]

-

Modick, H. et al. (2019). Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring. ChemRxiv. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Pharmaffiliates. Acetaminophen-Impurities. [Link]

-

Dargue, R. et al. (2018). The analysis of acetaminophen (paracetamol) and 7 metabolites in rat, pig and human. UCL Discovery. [Link]

-

All Things Stem Cell. 4-Acetaminophen sulfate-d3. [Link]

-

Woolbright, B. L. et al. (2019). Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury. Clinical and Translational Science, 12(4), 395-403. [Link]

-

USP-NF. Acetaminophen. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to CAS Number 1020718-78-8: 4-Acetaminophen-d3 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Labeled Metabolite

In the landscape of modern pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools. CAS number 1020718-78-8 identifies 4-Acetaminophen-d3 Sulfate , a deuterated form of a major metabolite of Acetaminophen (also known as Paracetamol).[1][2][3][4][5] This compound is not a therapeutic agent itself but serves a critical role in the accurate quantification of Acetaminophen and its metabolites in biological matrices. Its utility lies in its near-identical chemical and physical properties to the endogenous (unlabeled) 4-Acetaminophen Sulfate, while its increased mass due to the three deuterium atoms allows for its distinct detection in mass spectrometry-based assays.[6][7] This guide will provide a comprehensive overview of this compound, delving into the metabolism of its parent compound, its application in bioanalytical methodologies, and the underlying principles that make it an essential component in pharmacokinetic and drug metabolism research.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a reference standard is paramount for its effective application. The key physicochemical characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1020718-78-8 |

| Molecular Formula | C₈H₆D₃NO₅S[2][3] |

| Molecular Weight | 234.24 g/mol [2][3] |

| Synonyms | N-[4-(Sulfooxy)phenyl]acetamide-d3, N-Acetyl-p-aminophenyl-d3 Sulfate, Paracetamol-d3 O-Sulfate[2] |

| Appearance | Off-White Solid[4] |

| Storage | 2-8°C Refrigerator[4] |

The Metabolic Journey of Acetaminophen: The Sulfation Pathway

To appreciate the role of this compound, one must first understand the metabolic fate of its parent drug, Acetaminophen. Following administration, Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[8][9]

-

Glucuronidation: This is the predominant pathway at therapeutic doses, accounting for 50-70% of Acetaminophen metabolism.[8] The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A6, conjugate Acetaminophen with glucuronic acid to form a water-soluble, inactive metabolite that is readily excreted.[8][10]

-

Sulfation: Accounting for 25-35% of metabolism, this pathway is crucial for the formation of 4-Acetaminophen Sulfate.[8] Cytosolic sulfotransferase (SULT) enzymes, primarily SULT1A1, SULT1A3, and SULT1E1, catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of Acetaminophen.[8][11][12] This also results in a highly polar, inactive conjugate that is eliminated in the urine.[9]

-

Oxidation: A minor pathway (5-15%) at therapeutic doses, this route is mediated by cytochrome P450 enzymes (mainly CYP2E1).[8] It leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8][9] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[9] However, in cases of Acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[9][11][13] Depletion of GSH stores results in NAPQI binding to cellular proteins, causing hepatocellular necrosis and acute liver failure.[9]

The following diagram illustrates the primary metabolic pathways of Acetaminophen.

Caption: Metabolic pathways of Acetaminophen.

The Role of this compound in Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for several reasons:[7][14][15]

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these effects are normalized, leading to more accurate and precise quantification.[6]

-

Compensation for Sample Preparation Variability: During sample extraction and processing, there can be analyte loss. The SIL-IS is added at the beginning of the sample preparation process and experiences the same degree of loss as the analyte. The use of the analyte-to-IS ratio corrects for this variability.[7]

-

Improved Accuracy and Precision: By accounting for variations in sample preparation, matrix effects, and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method.[7][14]

The workflow for a typical bioanalytical assay using this compound is depicted below.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Acetaminophen and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Acetaminophen, Acetaminophen Glucuronide, and Acetaminophen Sulfate in human plasma using this compound as an internal standard. This protocol is based on established methodologies and serves as a template that should be validated for specific laboratory conditions.[16][17][18][19][20]

1. Materials and Reagents:

-

Acetaminophen, Acetaminophen Glucuronide, Acetaminophen Sulfate analytical standards

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Acetaminophen, Acetaminophen Glucuronide, Acetaminophen Sulfate, and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a combined working solution of the analytes by diluting the stock solutions in 50:50 methanol:water.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration in 50:50 methanol:water.

3. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking known concentrations of the combined analyte working solution into drug-free human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation:

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode for Acetaminophen Sulfate and Glucuronide; Positive ion mode for Acetaminophen.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the analyte concentrations in the QC and unknown samples using the calibration curve.

Conclusion

This compound (CAS 1020718-78-8) is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of Acetaminophen and its metabolites. A thorough understanding of the metabolic pathways of Acetaminophen, particularly the sulfation route, provides the context for the significance of this labeled metabolite. The application of this compound in advanced bioanalytical techniques like LC-MS/MS enables robust and reliable pharmacokinetic and drug metabolism studies, ultimately contributing to the safer and more effective use of one of the world's most common medications.

References

- Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 25(8), 416.

-

Wikipedia contributors. (2024, January 10). Paracetamol. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

PharmGKB. Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. Retrieved January 15, 2026, from [Link]

-

PharmGKB. Acetaminophen Pathway (toxic doses), Pharmacokinetics. Retrieved January 15, 2026, from [Link]

- Bessems, J. G. M., & Vermeulen, N. P. E. (2001). [Pharmacokinetics and metabolism of acetaminophen in normal, alcoholic and cirrhotic subjects]. Gastroenterologie clinique et biologique, 25(4 Pt 2), 1S6-1S13.

-

PharmGKB. Acetaminophen Pathway (toxic doses), Pharmacokinetics. Retrieved January 15, 2026, from [Link]

-

Duke University. (n.d.). Acetaminophen – metabolism. Sites@Duke Express. Retrieved January 15, 2026, from [Link]

- Sueyoshi, T., et al. (2015). Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis. Journal of biochemistry, 158(3), 235-243.

-

Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved January 15, 2026, from [Link]

- Liu, M. C., et al. (2015). Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis. Journal of biochemistry, 158(3), 235–243.

- Xu, C., et al. (2019). An Unexpected Role of Cholesterol Sulfotransferase and its Regulation in Sensitizing Mice to Acetaminophen-Induced Liver Injury. Drug Metabolism and Disposition, 47(1), 38-46.

-

LabRulez LCMS. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved January 15, 2026, from [Link]

- Li, W., et al. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis, 4(12), 1429-1443.

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Maciej, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 117-124.

- A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (2018). Journal of Analytical & Bioanalytical Techniques, 9(4).

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 15, 2026, from [Link]

- Allorge, D., et al. (2011). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography-Tandem Mass Spectrometry.

- Sharma, R., & Iyer, R. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 619-627.

-

i.e. internal standard. (n.d.). Deuterated Internal Standard: Significance and symbolism. Retrieved January 15, 2026, from [Link]

- Odo, A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. European Journal of Pharmaceutical and Medical Research, 5(6), 488-492.

-

University of Missouri–St. Louis. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. Retrieved January 15, 2026, from [Link]

- Speed, D. J., et al. (2001). Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. Journal of analytical toxicology, 25(3), 198-202.

- Speed, D. J., et al. (2001). Analysis of Paracetamol Using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 25(3), 198-202.

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. vivanls.com [vivanls.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. texilajournal.com [texilajournal.com]

- 8. Paracetamol - Wikipedia [en.wikipedia.org]

- 9. Acetaminophen – metabolism [sites.duke.edu]

- 10. ClinPGx [clinpgx.org]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. waters.com [waters.com]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4-Acetaminophen-d3 Sulfate for Advanced Research

This document provides an in-depth technical overview of 4-Acetaminophen-d3 Sulfate, a deuterated metabolite of Acetaminophen. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application as an internal standard in pharmacokinetic and metabolic studies.

Core Molecular Attributes

This compound is the deuterium-labeled form of 4-Acetaminophen Sulfate, a major metabolite of Acetaminophen (also known as Paracetamol). The incorporation of three deuterium atoms into the acetyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Molecular Formula and Structure

The chemical formula and structure are fundamental to understanding the compound's properties and behavior in analytical systems.

The structure consists of a phenyl ring substituted with a sulfate group and a deuterated acetamido group at positions 1 and 4, respectively.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 234.24 g/mol | [][2][6][7] |

| 234.25 g/mol | [4] | |

| Exact Mass | 234.03897380 Da | [4] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in Methanol and Water | [] |

| Purity | ≥98%; ≥99% atom D | [] |

Rationale for Use in Quantitative Analysis

The primary application of this compound is as an internal standard in bioanalytical methods.[7][8] The rationale for its use is grounded in the principles of isotope dilution mass spectrometry (IDMS).

Causality in Experimental Choice:

-

Co-elution: Due to its structural and chemical similarity to the endogenous (unlabeled) 4-Acetaminophen Sulfate, the deuterated standard co-elutes during chromatographic separation. This ensures that any variations in retention time affect both the analyte and the standard equally.

-

Correction for Matrix Effects: Biological matrices like plasma and urine can cause ion suppression or enhancement in the mass spectrometer's ion source. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

-

Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.[9]

Analytical Methodologies

The quantification of Acetaminophen and its metabolites, including the sulfate conjugate, is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Sample Preparation Workflow

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix. A typical workflow for plasma samples is outlined below.

Sources

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. This compound | C8H9NO5S | CID 45358903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetaminophen Metabolism Pathways for Researchers and Drug Development Professionals